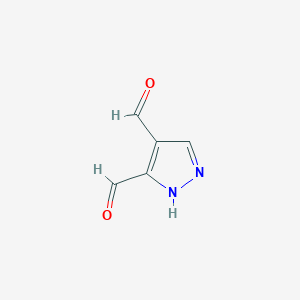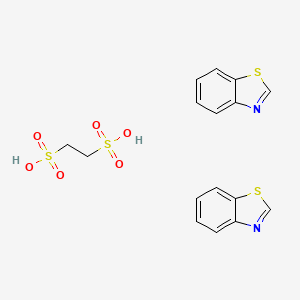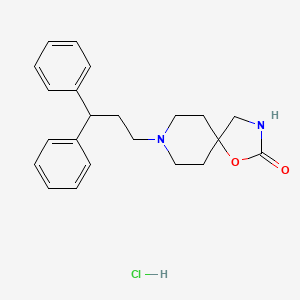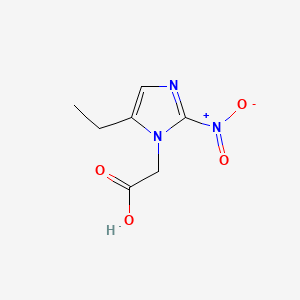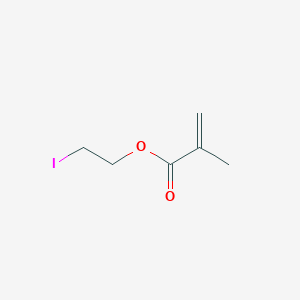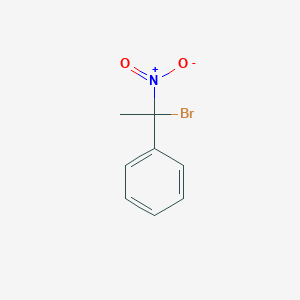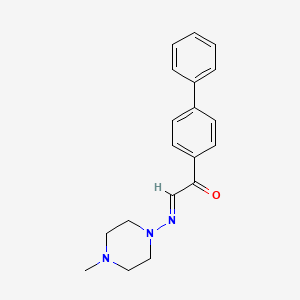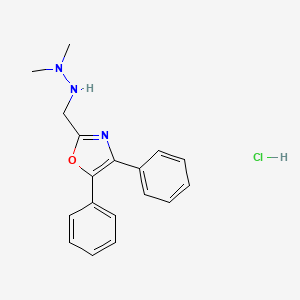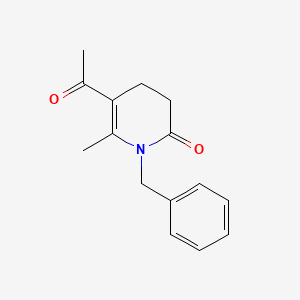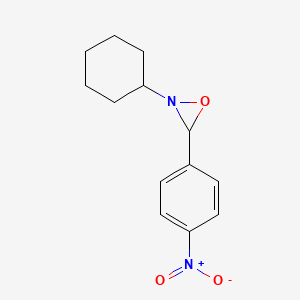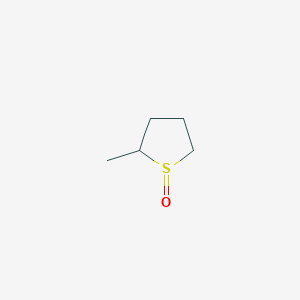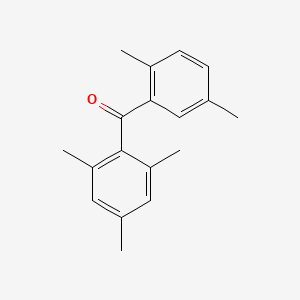
N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be synthesized through the reaction of 1-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in the presence of dilute hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be compared with other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
- 1,3,4-thiadiazole-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
26947-65-9 |
|---|---|
Molecular Formula |
C5H8N4S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C5H8N4S2/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
InChI Key |
MVFYZBYMIAJKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
